CID 23723895

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

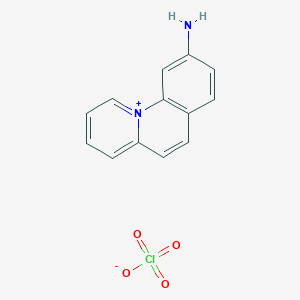

benzo[c]quinolizin-11-ium-9-amine;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClHO4/c14-11-6-4-10-5-7-12-3-1-2-8-15(12)13(10)9-11;2-1(3,4)5/h1-9,14H;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQVDGHIUAGSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+]2C(=C1)C=CC3=C2C=C(C=C3)N.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Q & A

Q. How to design experiments for evaluating Transformer-based models in NLP tasks?

- Methodological Answer : Experimental design should include:

- Objective Definition : Specify the task (e.g., translation, parsing) and metrics (BLEU, F1, accuracy) .

- Dataset Selection : Use standardized benchmarks (e.g., WMT for translation, GLUE for language understanding) to ensure comparability .

- Architecture Configuration : Compare attention mechanisms, layer depth, and parallelization efficiency against baselines (e.g., RNNs, CNNs) .

- Training Protocols : Report batch size, optimizer settings, and hardware details (e.g., 8 GPUs for 3.5 days in the Transformer study) .

- Statistical Validation : Use cross-validation or multiple random seeds to address variability .

What are the key methodological considerations when formulating research questions for deep learning studies?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions . For example:

- Complexity : Avoid yes/no questions; instead, ask, "How do bidirectional attention mechanisms in BERT improve cross-task generalization compared to unidirectional models?" .

- Gap Identification : Conduct a systematic literature review to pinpoint unresolved issues (e.g., undertraining in early BERT implementations) .

Q. How to conduct a literature review for identifying gaps in Transformer model applications?

- Methodological Answer :

- Source Selection : Prioritize peer-reviewed journals and conference proceedings (e.g., NeurIPS, ACL) .

- Keyword Strategy : Combine terms like "attention mechanisms," "pretraining," and "task-specific fine-tuning" .

- Contradiction Analysis : Compare findings across studies (e.g., BERT’s bidirectional vs. RoBERTa’s dynamic masking) .

Advanced Research Questions

Q. How to optimize hyperparameters in Transformer-based models to address undertraining issues?

- Methodological Answer :

- Grid Search : Systematically test learning rates (e.g., 1e-5 to 3e-4), batch sizes, and dropout rates .

- Dynamic Masking : Implement RoBERTa’s approach to improve pretraining robustness .

- Training Duration : Extend training cycles beyond standard benchmarks (e.g., 100k steps vs. BERT’s 40k) .

- Resource Allocation : Use distributed training frameworks (e.g., TensorFlow/PyTorch) to manage computational costs .

Q. What strategies resolve contradictions between bidirectional (BERT) and robustly optimized (RoBERTa) pretraining approaches?

- Methodological Answer :

- Ablation Studies : Isolate variables (e.g., static vs. dynamic masking) to quantify their impact .

- Cross-Validation : Evaluate models on diverse tasks (e.g., GLUE, SQuAD) to identify task-specific strengths .

- Meta-Analysis : Aggregate results from multiple pretraining regimes to derive generalizable insights .

Q. How to analyze dataset biases affecting reproducibility in NLP research?

- Methodological Answer :

- Bias Audits : Use tools like Language Interpretability Tool (LIT) to detect demographic or syntactic biases .

- Data Augmentation : Apply adversarial examples or synthetic data to test model robustness .

- Ethical Frameworks : Align data collection with ethical guidelines (e.g., informed consent for human-authored text) .

Methodological Resources

- Experimental Design : Refer to the Transformer’s encoder-decoder architecture and BERT’s pretraining protocols .

- Contradiction Analysis : Use RoBERTa’s replication study for hyperparameter tuning .

- Ethical Compliance : Follow international publishing standards (e.g., COPE guidelines) for data and authorship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。